molecular formula C7H8N4O B3215993 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide CAS No. 1170220-56-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

Cat. No.: B3215993
CAS No.: 1170220-56-0
M. Wt: 164.16 g/mol
InChI Key: GYUCZCMPDXFLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide (CAS 1170220-56-0) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is a fused bicyclic system featuring a pyrimidine ring, which serves as a versatile building block for the development of potent small-molecule inhibitors. This compound is part of a class of molecules that have shown promising activity as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a crucial serine/threonine protein kinase in the DNA damage response (DDR) pathway. Cancer cells with certain DNA repair defects, such as deficiencies in ATM, often rely heavily on the ATR pathway for survival. Inhibiting ATR disrupts DNA damage repair in these vulnerable cancer cells, leading to genomic instability and apoptosis—a concept known as synthetic lethality . Researchers have developed derivatives based on this scaffold that exhibit excellent inhibitory activity against the ATR enzyme, with IC50 values in the low nanomolar range (e.g., 0.0019 - 0.0040 μM) . These optimized compounds have demonstrated notable antiproliferative effects in various ATM-deficient cell lines, including LoVo, SW620, and OVCAR-3 . As a key intermediate, this carboxamide derivative allows for further structural diversification to explore structure-activity relationships and optimize drug-like properties. The scaffold's synthetic accessibility and potential for targeted therapy make it a valuable compound for research focused on oncology and DNA damage response pathways. Please note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-6(12)7-10-2-4-1-9-3-5(4)11-7/h2,9H,1,3H2,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCZCMPDXFLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide typically involves multi-step processes that include cyclization and functional group transformations. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions including acylation, cyclization, and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Research indicates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide exhibits significant biological activities:

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor by interacting with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites .

Anticancer Potential

Studies have highlighted its ability to induce apoptosis in cancer cells and inhibit cell proliferation. This makes it a candidate for further development in cancer therapeutics .

Interaction with Biological Targets

Interaction studies have focused on understanding how this compound interacts with various proteins and enzymes. It has been noted for its potential to modulate signaling pathways relevant to disease processes .

Applications in Scientific Research

This compound has a broad range of applications:

Medicinal Chemistry

It serves as a building block for synthesizing more complex molecules aimed at drug development targeting specific enzymes or receptors.

Biological Research

In biological studies, it is used for investigating enzyme inhibition mechanisms and protein interactions.

Industrial Applications

The compound is also explored in the development of agrochemicals and other industrial products due to its versatile chemical properties .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis of Derivatives : A study detailed the preparation of various derivatives that exhibited enhanced biological activity compared to the parent compound .
  • Anticancer Studies : Research demonstrated the compound's efficacy in inhibiting growth in specific cancer cell lines, supporting its potential use in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could modulate key signaling pathways involved in cellular proliferation and apoptosis .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Zopiclone and Pyrrolo-Pyrazine Derivatives

Zopiclone, a sedative-hypnotic agent, shares structural similarities with the target compound but differs in its fused pyrrolo[3,4-b]pyrazine core and additional functional groups. Key distinctions include:

  • Substituents : Zopiclone incorporates a 5-chloropyridinyl group and a 4-methylpiperazine carboxylate ester, which are absent in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide .
  • Pharmacological Activity : Zopiclone acts as a GABAA receptor agonist, while the carboxamide derivative is associated with FAAH modulation .
Table 1: Comparative Analysis of Core Structures
Compound Core Structure Key Substituents Primary Target
This compound Pyrrolo[3,4-d]pyrimidine 2-Carboxamide FAAH, Enzymatic Modulators
Zopiclone Pyrrolo[3,4-b]pyrazine 5-Chloropyridinyl, Piperazine ester GABAA Receptors

FAAH Modulators with Pyrrolo-Pyrimidine Scaffolds

Several patented derivatives highlight the versatility of the pyrrolo-pyrimidine core:

  • WO2010059610: This patent describes 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl(quinolin-3-yl)amine derivatives. The addition of a quinoline moiety enhances FAAH inhibition compared to the carboxamide variant, likely due to improved lipophilicity and target engagement .
  • WO2009105220: Aryl-hydroxyethylamino-pyrimidines in this patent exhibit substituent-dependent activity, with electron-withdrawing groups (e.g., trifluoromethyl) increasing metabolic stability .
Table 2: Substituent Effects on FAAH Modulation
Compound (Patent Reference) Substituent IC50 (nM) Selectivity Notes
This compound 2-Carboxamide Not reported Intermediate for further derivatization
Quinolin-3-ylamine derivative (WO2010059610) 4-Quinolinyl <100 High FAAH affinity
Aryl-hydroxyethylamino-pyrimidine (WO2009105220) Hydroxyethylamino 10–50 Enhanced solubility

Salt Forms and Physicochemical Properties

Salt formation significantly impacts bioavailability and solubility:

  • Dihydrochloride Salts : N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (CAS 1007870-82-7) demonstrates improved aqueous solubility compared to the free base, critical for in vivo studies .
  • Free Base vs. Salt Stability : The free base form (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) requires storage in cool, dry conditions to prevent degradation, whereas salt forms exhibit greater stability under ambient conditions .

Biological Activity

Overview

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential therapeutic applications. The compound features a fused pyrrolo-pyrimidine ring system, which contributes to its biological activity, particularly in the fields of oncology and enzyme inhibition.

The synthesis of this compound typically involves multi-step processes such as cyclization and functional group transformations. Common synthetic routes include:

  • Cyclization from pyrrole derivatives.
  • Acylation followed by further functionalization.

These methods are optimized for yield and purity, often employing advanced techniques like continuous flow synthesis to enhance efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to significant biological effects including:

  • Inhibition of cell proliferation .
  • Induction of apoptosis in cancer cells.

This mechanism has been demonstrated in various studies focusing on cancer therapy .

1. Antitumor Activity

Recent studies have identified 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as effective inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response. For instance:

  • Compound 5g exhibited an IC50 value of 0.007 μM against ATR kinase.
  • This compound demonstrated substantial anti-tumor activity and reduced phosphorylation levels of ATR and downstream signaling proteins .

2. Enzyme Inhibition

The compound has shown promise in inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine biosynthesis. This inhibition is particularly relevant in the context of cancer cell proliferation .

Case Study 1: ATR Kinase Inhibition

In a study focusing on ovarian cancer, a series of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit ATR kinase. The most potent derivative (5g) significantly suppressed tumor growth in vitro and was well-tolerated in preliminary toxicity assessments .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. Compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Research Findings Summary Table

Activity Type Compound IC50 Value Biological Effect
ATR Kinase Inhibition5g0.007 μMSignificant anti-tumor activity
GARFTase InhibitionVariousNot specifiedInhibition of cancer cell proliferation
Anti-inflammatoryVariousComparable to celecoxibReduction of COX-2 activity

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents or fine powders.
  • Waste disposal : Follow institutional guidelines for hazardous organic waste.
  • Emergency protocols : Immediate decontamination for skin contact and access to safety data sheets (SDS) for toxicity profiles .

How can computational modeling resolve contradictions in reported biological activity data for pyrrolopyrimidine derivatives?

Advanced
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from assay variability or structural modifications. To address this:

  • Perform molecular docking studies to compare binding affinities across derivatives.
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
  • Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and statistical meta-analysis .

What experimental design strategies maximize yield and purity in the synthesis of pyrrolopyrimidine carboxamides?

Q. Advanced

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between variables .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .
  • Membrane separation technologies : Post-synthesis purification using nanofiltration or reverse osmosis improves yield .

How do reaction mechanisms differ between pyrrolopyrimidine carboxamide derivatives, and what computational tools validate these pathways?

Advanced
Mechanistic variations (e.g., nucleophilic vs. electrophilic pathways) depend on substituent electronic effects. To study this:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates.
  • Microkinetic modeling : Simulate reaction networks to predict dominant pathways under specific conditions.
  • Transition state visualization : Tools like Gaussian or ORCA generate 3D structures of transition states, validated against experimental kinetic data .

What methodologies address challenges in scaling up pyrrolopyrimidine synthesis from milligram to gram-scale?

Q. Advanced

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces batch-to-batch variability.
  • Process intensification : Use spinning disk reactors or microwave-assisted synthesis to accelerate reaction rates.
  • Scale-down experimentation : Leverage high-throughput screening (HTS) to identify critical process parameters before pilot-scale trials .

How can researchers reconcile discrepancies in reported solubility and stability profiles of this compound?

Q. Advanced

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor stability via HPLC.
  • Solubility parameter modeling : Use Hansen solubility parameters to identify compatible solvents.
  • Crystallization screening : Polymorph studies (e.g., via slurry bridging) ensure reproducible solid-state forms .

What advanced analytical techniques characterize the electronic properties of pyrrolopyrimidine derivatives for material science applications?

Q. Advanced

  • Cyclic voltammetry : Measures redox potentials to assess electron-donating/withdrawing capabilities.
  • UV-Vis/NIR spectroscopy : Identifies charge-transfer transitions in π-conjugated systems.
  • Single-crystal X-ray diffraction : Maps electron density distributions to correlate structure with electronic behavior .

How do structural modifications (e.g., halogenation) alter the pharmacokinetic properties of pyrrolopyrimidine carboxamides?

Q. Advanced

  • In silico ADMET prediction : Tools like SwissADME or ADMET Predictor estimate bioavailability, metabolic stability, and toxicity.
  • Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways.
  • Comparative pharmacokinetic studies : Administer derivatives in animal models to measure Cmax, Tmax, and half-life differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.